molecular formula C13H14N2O3S B246365 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide

Cat. No. B246365
M. Wt: 278.33 g/mol
InChI Key: NFHGESLQTFIHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide, also known as DMTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMTP is a thiazolidinedione derivative that has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Mechanism of Action

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide exerts its biological effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, which plays a key role in regulating glucose and lipid metabolism. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high stability in various conditions. However, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide research. One potential direction is to further investigate its therapeutic potential in various diseases such as diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide and its analogs. Additionally, the development of novel delivery methods for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide could improve its bioavailability and efficacy in vivo.

Synthesis Methods

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide can be synthesized using a multi-step reaction from commercially available starting materials. The first step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form 4-methylthiosemicarbazone. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of propionyl chloride to the thiazolidinone ring forms 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide.

Scientific Research Applications

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and neurodegenerative diseases.

properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C13H14N2O3S/c1-9-2-4-10(5-3-9)14-11(16)6-7-15-12(17)8-19-13(15)18/h2-5H,6-8H2,1H3,(H,14,16)

InChI Key

NFHGESLQTFIHOL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O

Origin of Product

United States

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